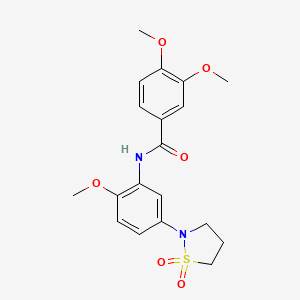

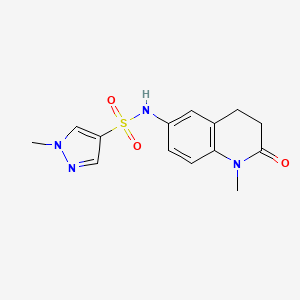

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, "N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethoxybenzamide", belongs to a class of organic molecules that feature isothiazolidin rings, methoxy groups, and a benzamide moiety. Compounds in this category are often studied for their potential biological activities and chemical properties.

Synthesis Analysis

Synthesis of related compounds typically involves condensation reactions, where functional groups like aldehydes or ketones react with nitrogen sources in the presence of catalysts. For instance, the synthesis of benzylidene derivatives of thiazolidin-4-one involves condensation with aromatic aldehydes (Patel & Dhameliya, 2010). These methods may be adaptable for synthesizing the target compound by substituting appropriate precursors.

Molecular Structure Analysis

Molecular structure determination often involves spectroscopic methods like NMR and IR, as well as X-ray crystallography. Studies on similar compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, reveal the impact of intermolecular interactions on molecular geometry, highlighting the importance of these methods in understanding compound structures (Karabulut et al., 2014).

Applications De Recherche Scientifique

Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds

A study focusing on the acidolysis of lignin model compounds reveals insights into the mechanism of β-O-4 bond cleavage, which is crucial for understanding lignin degradation. This research could have implications for the study of similar complex molecules, including the targeted benzamide compound, in terms of their structural behavior and reactivity under specific conditions (T. Yokoyama, 2015).

Synthesis and Impurities of Pharmaceutical Compounds

Another study explores novel synthesis methods and pharmaceutical impurities of proton pump inhibitors, highlighting the importance of understanding the chemical synthesis process, impurities, and potential pharmaceutical applications of complex compounds like the specified benzamide (S. Saini et al., 2019).

Antioxidant Activity Determination Methods

Research on antioxidant activity determination methods is crucial for evaluating the potential health benefits of compounds, including the ability to scavenge free radicals or act as antioxidants. This knowledge is applicable in assessing the therapeutic potential of new compounds for various diseases linked to oxidative stress (I. Munteanu & C. Apetrei, 2021).

Enzymatic Remediation of Organic Pollutants

A review on the enzymatic treatment of organic pollutants using redox mediators sheds light on the potential environmental applications of complex organic compounds. Understanding how enzymes, in conjunction with redox mediators, can degrade or transform recalcitrant compounds may offer insights into the environmental remediation capabilities of the specified benzamide (Maroof Husain & Q. Husain, 2007).

Propriétés

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S/c1-25-16-8-6-14(21-9-4-10-28(21,23)24)12-15(16)20-19(22)13-5-7-17(26-2)18(11-13)27-3/h5-8,11-12H,4,9-10H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPLBSQGNSQWEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxolane-2-carboxamide](/img/structure/B2498419.png)

![1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone](/img/structure/B2498421.png)

![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498423.png)

![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2498428.png)

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2498429.png)

![4-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2498430.png)

![[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2498435.png)

![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide](/img/structure/B2498442.png)